molecular formula C19H29N3O3S B5656911 1-acetyl-N-[3-(4-methyl-1-piperidinyl)propyl]-5-indolinesulfonamide

1-acetyl-N-[3-(4-methyl-1-piperidinyl)propyl]-5-indolinesulfonamide

Cat. No. B5656911
M. Wt: 379.5 g/mol
InChI Key: BERQIPIRFFRDTO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds typically involves multi-step chemical processes. For example, N-aryl/aralkyl substituted derivatives have been prepared by reacting benzenesulfonyl chloride with 1-aminopiperidine under dynamic pH control, followed by substitution at the nitrogen atom with different electrophiles in the presence of sodium hydride (NaH) and N,N-Dimethylformamide (DMF) (Khalid et al., 2014). This process highlights the typical complexity and precision required in synthesizing sulfonamide derivatives.

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives can be characterized using various spectroscopic techniques, including IR, EIMS, and 1H-NMR. For instance, the crystal structure of a related sulfonamide was determined, revealing π–π interactions and hydrogen-bonding interactions forming a three-dimensional network (Mohamed-Ezzat et al., 2023).

Chemical Reactions and Properties

Sulfonamide derivatives are known for their reactivity and the ability to undergo various chemical reactions. The synthesis of N-substituted derivatives often involves the use of electrophiles and bases, indicative of their versatile chemical reactivity (Khalid et al., 2014).

Physical Properties Analysis

The physical properties of such compounds, including solubility, melting point, and crystal structure, can significantly influence their application in scientific research. For example, the crystal structure analysis of N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide provided insights into its molecular interactions and stability (Mohamed-Ezzat et al., 2023).

Chemical Properties Analysis

The chemical properties, such as reactivity with various chemical agents, stability under different conditions, and interaction with biological molecules, are crucial for understanding the potential applications of these compounds. The synthesized sulfonamide derivatives have shown promising activity against various enzymes, indicating their potential utility in scientific research (Khalid et al., 2014).

properties

IUPAC Name

1-acetyl-N-[3-(4-methylpiperidin-1-yl)propyl]-2,3-dihydroindole-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29N3O3S/c1-15-6-11-21(12-7-15)10-3-9-20-26(24,25)18-4-5-19-17(14-18)8-13-22(19)16(2)23/h4-5,14-15,20H,3,6-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BERQIPIRFFRDTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)CCCNS(=O)(=O)C2=CC3=C(C=C2)N(CC3)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-acetyl-N-[3-(4-methylpiperidin-1-yl)propyl]-2,3-dihydro-1H-indole-5-sulfonamide

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